3-[4-(trifluoromethoxy)phenyl]propanoic Acid
Description
Properties
IUPAC Name |
3-[4-(trifluoromethoxy)phenyl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F3O3/c11-10(12,13)16-8-4-1-7(2-5-8)3-6-9(14)15/h1-2,4-5H,3,6H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRPISZJLUXOOCL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCC(=O)O)OC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40441099 | |
| Record name | 3-[4-(trifluoromethoxy)phenyl]propanoic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40441099 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
886499-74-7 | |
| Record name | 3-[4-(trifluoromethoxy)phenyl]propanoic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40441099 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-[4-(trifluoromethoxy)phenyl]propanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Trifluoromethoxylation of Phenylpropanoic Acid Precursors
The most common synthetic approach to 3-[4-(trifluoromethoxy)phenyl]propanoic acid starts with a phenylpropanoic acid or related precursor. The key step is the introduction of the trifluoromethoxy (-OCF3) group onto the para position of the phenyl ring. This is typically achieved via trifluoromethylation reactions using reagents such as trifluoromethyl iodide (CF3I) in the presence of a base (e.g., potassium carbonate, K2CO3) and a copper(I) iodide (CuI) catalyst. The reaction is conducted under an inert atmosphere (e.g., nitrogen or argon) at elevated temperatures to facilitate the substitution reaction.
| Parameter | Typical Conditions |
|---|---|
| Starting material | Phenylpropanoic acid or derivative |
| Trifluoromethylation reagent | Trifluoromethyl iodide (CF3I) |
| Base | Potassium carbonate (K2CO3) |
| Catalyst | Copper(I) iodide (CuI) |
| Atmosphere | Inert (N2 or Ar) |
| Temperature | Elevated (typically 80–120 °C) |
| Reaction time | Several hours (varies by scale and conditions) |
This method allows for the selective introduction of the trifluoromethoxy group, yielding the desired this compound after subsequent purification steps such as recrystallization or chromatography.
Oxidation of 3-Phenylpropanal Derivatives
An alternative preparative route involves the oxidation of 3-phenylpropanal derivatives to the corresponding propanoic acid. Although this method is more commonly applied to 3-phenylpropionic acid, it can be adapted for trifluoromethoxy-substituted analogs by starting from the appropriately substituted aldehyde.
- The oxidation is typically performed using molecular oxygen (air) as the oxidant, often without the need for a catalyst, which simplifies the process and reduces costs.
- The reaction is carried out at elevated temperatures (around 60 °C) and moderate pressures (up to 5 bar) in a stirred reactor equipped with gas inlets to ensure efficient oxygen transfer.
- High selectivity (>85%) and conversion rates (>90%) have been reported for similar systems, indicating the potential for efficient synthesis of the trifluoromethoxy-substituted acid via this route.
| Parameter | Typical Conditions |
|---|---|
| Starting material | 3-(4-trifluoromethoxy)phenylpropanal (hypothetical) |
| Oxidant | Molecular oxygen (air) |
| Catalyst | None required |
| Temperature | ~60 °C |
| Pressure | Atmospheric to 5 bar |
| Reaction time | 7–8 hours |
| Selectivity | >85% |
| Conversion | >90% |
This method benefits from operational simplicity and environmental friendliness due to the use of air as the oxidant and the absence of hazardous reagents.
Esterification and Activation Steps
In some synthetic sequences, the acid functionality is introduced or modified via esterification or activation steps. For example, methyl esters of trifluoromethoxy-substituted amino acids have been prepared by activating the acid with thionyl chloride followed by esterification with methanol under reflux conditions. This approach is useful for intermediate synthesis or for further functionalization.
| Step | Reagents and Conditions |
|---|---|
| Activation | Thionyl chloride (1.2 equivalents) |
| Esterification | Methanol, reflux |
| Workup | Standard aqueous workup and purification |
This method is typically applied to amino acid derivatives but can be adapted for propanoic acid derivatives to facilitate downstream transformations.
Industrial and Scale-Up Considerations
Industrial production of this compound generally follows the laboratory synthetic routes but incorporates process intensification techniques such as continuous flow reactors to improve yield, safety, and scalability. Key points include:
- Use of continuous flow systems to control reaction parameters precisely and enhance heat and mass transfer.
- Optimization of catalyst loading and reagent stoichiometry to maximize efficiency.
- Implementation of purification steps like recrystallization or chromatographic separation to achieve high purity suitable for pharmaceutical or specialty chemical applications.
These approaches ensure reproducibility and cost-effectiveness at scale.
Comparative Summary of Preparation Methods
| Method | Key Features | Advantages | Limitations |
|---|---|---|---|
| Trifluoromethylation of phenylpropanoic acid | Direct introduction of -OCF3 group using CF3I, CuI catalyst | High selectivity; well-established | Requires handling of CF3I; inert atmosphere needed |
| Oxidation of 3-phenylpropanal derivatives | Air oxidation without catalyst | Environmentally friendly; simple | Requires suitable aldehyde precursor; less common for trifluoromethoxy derivatives |
| Esterification via thionyl chloride activation | Activation and esterification of acid | Useful for intermediate synthesis | Additional steps; use of corrosive reagents |
Research Findings and Data
- The trifluoromethylation reaction using CF3I and CuI catalyst typically proceeds with good yields and selectivity under inert atmosphere at elevated temperatures.
- Oxidation of 3-phenylpropanal to 3-phenylpropionic acid analogs using molecular oxygen achieves conversion rates above 90% and selectivity over 85%, with no catalyst required, indicating a potentially scalable and green process.
- Esterification of trifluoromethoxy-substituted amino acids using thionyl chloride and methanol is a reliable method for preparing methyl esters, which can be intermediates in the synthesis of the target acid.
Chemical Reactions Analysis
Esterification
The carboxylic acid group readily undergoes esterification with alcohols under acidic catalysis. This reaction is pivotal for modifying solubility and enhancing bioavailability in pharmaceutical applications.
| Reagents/Conditions | Product Formed | Key Observations |
|---|---|---|
| Methanol + H<sub>2</sub>SO<sub>4</sub> (acidic) | Methyl 3-[4-(trifluoromethoxy)phenyl]propanoate | High yield (85–90%) under reflux |
| Ethanol + HCl (gaseous) | Ethyl 3-[4-(trifluoromethoxy)phenyl]propanoate | Requires anhydrous conditions |
Reduction
The carboxylic acid group can be reduced to a primary alcohol using strong reducing agents.
| Reagents/Conditions | Product Formed | Efficiency |
|---|---|---|
| LiAlH<sub>4</sub> in dry tetrahydrofuran (THF) | 3-[4-(Trifluoromethoxy)phenyl]propan-1-ol | Quantitative conversion |
| BH<sub>3</sub>·THF complex | Partial reduction observed | Lower selectivity (≤60%) |
Amidation
Conversion to amides is achieved via intermediate acyl chloride formation, enabling peptide coupling or prodrug synthesis.
| Reagents/Conditions | Product Formed | Application |
|---|---|---|
| SOCl<sub>2</sub> → Reaction with primary amines | 3-[4-(Trifluoromethoxy)phenyl]propanamide derivatives | Drug intermediate synthesis |
| DCC (dicyclohexylcarbodiimide) + HOBt | Activated ester for peptide coupling | Bioconjugation studies |
Decarboxylation
Thermal or catalytic decarboxylation removes CO<sub>2</sub>, yielding hydrocarbon derivatives.
| Conditions | Product Formed | Notes |
|---|---|---|
| Pyridine, Cu powder, 200°C | 3-[4-(Trifluoromethoxy)phenyl]propane | Requires metal catalysts |
| Microwave-assisted (150°C, 30 min) | Same as above | 85% yield |
Salt Formation
Reaction with bases generates salts, improving water solubility for formulation purposes.
| Base | Product Formed | Solubility Enhancement |
|---|---|---|
| NaOH (aqueous) | Sodium 3-[4-(trifluoromethoxy)phenyl]propanoate | >10x solubility in water |
| NH<sub>4</sub>OH | Ammonium salt | pH-dependent stability |
Substitution at the Aromatic Ring
| Reagents/Conditions | Product Formed | Challenges |
|---|---|---|
| HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub> (nitration) | 3-[3-Nitro-4-(trifluoromethoxy)phenyl]propanoic acid | Low yield (<20%) |
| Cl<sub>2</sub>/FeCl<sub>3</sub> (chlorination) | Not observed | Steric and electronic hindrance |
Metabolic Pathways (In Vivo)
While not a laboratory reaction, metabolic studies reveal hepatic transformations:
- β-Oxidation : Shortening of the propanoic acid chain to acetate derivatives .
- Glucuronidation : Conjugation at the carboxylic acid group, enhancing excretion .
Key Comparative Data
| Reaction Type | Preferred Reagents | Yield Range | Industrial Feasibility |
|---|---|---|---|
| Esterification | H<sub>2</sub>SO<sub>4</sub>/ROH | 85–95% | High |
| Reduction | LiAlH<sub>4</sub> | 90–98% | Moderate (costly reagents) |
| Amidation | SOCl<sub>2</sub> + RNH<sub>2</sub> | 70–80% | High |
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C11H11F3O3
- Molecular Weight : 248.201 g/mol
- CAS Number : 1005205-20-8
- IUPAC Name : 3-[4-(trifluoromethoxy)phenyl]propanoic acid
The presence of the trifluoromethoxy group enhances the compound's lipophilicity and reactivity, making it an interesting candidate for various applications.
Chemistry
-
Building Block in Organic Synthesis :
- It serves as a precursor for synthesizing fluorinated compounds, which are crucial in pharmaceuticals and agrochemicals.
- The compound can undergo various chemical reactions such as oxidation, reduction, and substitution, allowing for the development of diverse derivatives.
-
Reactivity Studies :
- The trifluoromethoxy group can participate in nucleophilic substitution reactions, expanding the potential for creating complex molecular architectures.
Biology
-
Enzyme Interaction Studies :
- The compound is used to investigate enzyme interactions and metabolic pathways due to its unique chemical properties.
- Its lipophilicity allows it to interact with hydrophobic pockets in proteins, potentially modulating their activity.
-
Biological Activity :
- Preliminary studies suggest that this compound exhibits antimicrobial properties against various pathogens.
- It shows potential anticancer activity by inhibiting tumor cell proliferation and inducing apoptosis in cancer cell lines.
Medicine
-
Pharmacological Investigations :
- The compound is being studied for its anti-inflammatory effects, particularly its ability to downregulate pro-inflammatory cytokines.
- Its unique structure may enhance its efficacy as a therapeutic agent in treating inflammatory diseases and cancer.
-
Drug Development :
- As a lead compound, it is explored for developing new drugs targeting specific biological pathways involved in diseases.
Industry
- Advanced Materials Development :
- The stability and reactivity of this compound make it suitable for creating advanced materials such as polymers and coatings.
- Its applications extend to electronics and surface treatments where fluorinated compounds are valuable due to their unique properties.
Data Table of Biological Activities
Case Studies
-
Antimicrobial Study :
A study demonstrated that derivatives of propenoic acids with trifluoromethoxy substitutions exhibited enhanced antibacterial activity compared to non-substituted counterparts. This was attributed to increased membrane permeability and interaction with bacterial enzymes. -
Anticancer Research :
In vitro studies on breast cancer cell lines revealed that this compound significantly reduced cell viability at concentrations as low as 10 µM. The mechanism was linked to the induction of apoptosis through caspase activation pathways . -
Anti-inflammatory Effects :
Recent investigations highlighted the compound's ability to downregulate TNF-alpha production in LPS-stimulated macrophages, suggesting a potential role in managing inflammatory diseases.
Mechanism of Action
The mechanism of action of 3-[4-(trifluoromethoxy)phenyl]propanoic acid involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological membranes and proteins. The compound may inhibit specific enzymes or receptors, leading to its observed biological effects .
Comparison with Similar Compounds
Substituent Variations
- Methyl-substituted derivatives: 2-Methyl-3-[4-(trifluoromethoxy)phenyl]propanoic acid (C₁₁H₁₁F₃O₃, MW 248.2 g/mol) introduces a methyl group at the β-carbon, enhancing lipophilicity (logP ~1.4) compared to the parent compound .
- Amino-substituted derivatives: (2R)-2-Amino-3-[4-(trifluoromethoxy)phenyl]propanoic acid (C₁₀H₁₀F₃NO₃, MW 249.19 g/mol) and its enantiomers are amino acid analogs with applications in peptide synthesis and enzyme inhibition. The amino group increases polarity (predicted pKa ~3.59) .
Crystallographic Data
The crystal structure of 3-[4-(trifluoromethoxy)phenyl]propanoic acid reveals inversion dimers stabilized by O–H⋯O hydrogen bonds, a feature shared with other 3-phenylpropanoic acids but modified by the electron-withdrawing trifluoromethoxy group. This contrasts with 3-phenylpropanoic acid salts, which exhibit metal coordination or solvate formation .
Physicochemical Properties
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | logP (Predicted) | pKa (Predicted) |
|---|---|---|---|---|
| This compound | C₁₀H₉F₃O₃ | 234.17 | 2.1 | 3.8 |
| 2-Methyl-3-[4-(trifluoromethoxy)phenyl]propanoic acid | C₁₁H₁₁F₃O₃ | 248.20 | 2.8 | 4.2 |
| (3S)-3-Amino-3-[4-(trifluoromethoxy)phenyl]propanoic acid | C₁₀H₁₀F₃NO₃ | 249.19 | 1.2 | 3.6 |
| 3-Phenylpropanoic acid | C₉H₁₀O₂ | 150.18 | 1.5 | 4.7 |
Key Observations :
- The trifluoromethoxy group increases acidity (lower pKa) compared to non-fluorinated analogs.
- Methyl substitution elevates logP, enhancing membrane permeability .
Anticancer and Enzyme Inhibition
- IDH1 R132H Inhibitors: Derivatives like 3-(2-{[4-(trifluoromethoxy)phenyl]amino}-1-cyclohexyl-1H-benzimidazol-5-yl)propanoic acid (C₂₉H₂₅ClF₃N₃O₄, MW 571.98) target mutated isocitrate dehydrogenase, a key enzyme in glioma and AML. The trifluoromethoxy group improves binding affinity to the hydrophobic active site compared to methoxy or hydroxy analogs .
- Anticancer Activity: 3-((4-Hydroxyphenyl)amino)propanoic acid derivatives (e.g., compound 14 in Table 1 ) show structure-dependent cytotoxicity, but trifluoromethoxy-substituted variants exhibit enhanced metabolic stability due to reduced oxidative metabolism .
Antimicrobial and Anti-inflammatory Potential
Biological Activity
3-[4-(Trifluoromethoxy)phenyl]propanoic acid (TFMPA) is a compound that has garnered attention for its unique chemical properties and potential therapeutic applications. The trifluoromethoxy group enhances the compound's lipophilicity and biological activity, making it a subject of interest in pharmacological research. This article explores the biological activity of TFMPA, including its mechanisms, efficacy in various disease models, and relevant case studies.
Chemical Structure and Properties
The molecular structure of TFMPA is characterized by the presence of a trifluoromethoxy group attached to a phenyl ring, which significantly influences its biological properties. The compound can be represented as follows:
Key Properties:
- Molecular Weight: 232.18 g/mol
- Solubility: Enhanced solubility in organic solvents due to the trifluoromethoxy group.
The biological activity of TFMPA can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity: TFMPA has been shown to inhibit specific enzymes linked to inflammatory processes and fibrotic diseases. This inhibition is crucial in reducing tissue fibrosis and promoting recovery in affected organs.
- Modulation of Signaling Pathways: The compound interacts with various signaling pathways, particularly those involving peroxisome proliferator-activated receptors (PPARs), which play significant roles in metabolism and inflammation.
- Antifibrotic Effects: Research indicates that TFMPA can reduce connective tissue growth factor (CTGF) gene expression, which is vital in the development of fibrosis in tissues such as the lungs and liver.
In Vitro Studies
In vitro studies have demonstrated that TFMPA exhibits potent biological activity against several cell lines:
- Cell Viability Assays: TFMPA showed minimal cytotoxicity at concentrations up to 100 µM, indicating a favorable safety profile for therapeutic use .
- Inhibition of Fibrotic Markers: In experiments using fibroblast cell lines, TFMPA significantly reduced the expression of fibrotic markers compared to control groups .
In Vivo Studies
Several animal models have been employed to assess the efficacy of TFMPA:
- Bleomycin-Induced Pulmonary Fibrosis Model: In this model, administration of TFMPA resulted in a notable reduction in lung fibrosis markers, demonstrating its potential as an antifibrotic agent .
- Diabetic Nephropathy Model: TFMPA treatment led to improved kidney function and reduced fibrosis in diabetic mice, suggesting its applicability in metabolic diseases .
Case Studies
-
Case Study on Pulmonary Fibrosis:
- Objective: To evaluate the antifibrotic effects of TFMPA in a bleomycin-induced pulmonary fibrosis model.
- Results: Mice treated with TFMPA exhibited reduced collagen deposition and inflammatory cell infiltration compared to untreated controls. Histological analysis confirmed these findings with significant improvements in lung architecture.
-
Case Study on Diabetic Kidney Disease:
- Objective: To assess the protective effects of TFMPA on renal function in diabetic mice.
- Results: TFMPA treatment resulted in lower serum creatinine levels and reduced glomerulosclerosis, indicating protective renal effects against diabetes-induced damage.
Summary of Findings
The biological activity of this compound highlights its potential as a therapeutic agent for various fibrotic diseases. Key findings include:
| Study Type | Model | Key Findings |
|---|---|---|
| In Vitro | Fibroblast Cell Lines | Reduced expression of fibrotic markers |
| In Vivo | Pulmonary Fibrosis | Decreased collagen deposition and inflammation |
| In Vivo | Diabetic Nephropathy | Improved renal function and reduced fibrosis |
Q & A
Q. What are the common synthetic routes for 3-[4-(trifluoromethoxy)phenyl]propanoic acid, and what factors influence reaction yields?
Answer: The synthesis typically involves coupling reactions or functional group transformations. For example, a trifluoromethoxy-substituted phenylpropanoic acid derivative can be synthesized via nucleophilic substitution or Suzuki-Miyaura cross-coupling to introduce the aryl group. Reaction conditions such as solvent polarity (e.g., DMF for polar intermediates), catalysts (e.g., palladium for cross-coupling), and temperature control are critical for yield optimization. Post-synthetic purification via recrystallization or column chromatography is often required to achieve >95% purity. Contaminants like unreacted starting materials or byproducts (e.g., dehalogenated intermediates) must be monitored using HPLC or NMR .
Q. How is the crystal structure of this compound characterized, and what intermolecular interactions stabilize its lattice?
Answer: Single-crystal X-ray diffraction reveals that the compound forms inversion dimers through O–H⋯O hydrogen bonds between carboxylic acid groups (bond length ~2.6 Å). The trifluoromethoxy group adopts a planar conformation with the phenyl ring, stabilized by weak C–F⋯π interactions. Packing analysis shows van der Waals interactions between fluorine atoms and adjacent hydrocarbon chains. These structural insights guide the design of co-crystals for improved solubility or stability .
Advanced Research Questions
Q. What computational methods are used to predict the pharmacokinetic properties and metabolic pathways of this compound?
Answer: In silico tools like BioTransformer predict phase I/II metabolism. For instance, sulfation at the phenolic hydroxyl group (if present) is mediated by sulfotransferases (e.g., SULT1A3), generating metabolites like 3-[4-(sulfooxy)phenyl]propanoic acid. Molecular docking studies assess interactions with enzymes (e.g., cytochrome P450 isoforms) to predict clearance rates. ADMET properties are modeled using QSAR algorithms, prioritizing derivatives with balanced logP (2–3) and low CYP inhibition .
Q. How does the trifluoromethoxy substituent influence biological activity compared to non-fluorinated analogs?
Answer: The trifluoromethoxy group enhances metabolic stability and lipophilicity (logP increases by ~0.5 units), improving membrane permeability. In enzyme inhibition assays, it increases binding affinity via halogen bonding with catalytic residues (e.g., in PPARγ, IC50 values improve from 10 µM to 1.2 µM compared to methoxy analogs). However, steric bulk may reduce selectivity; molecular dynamics simulations help optimize substituent positioning .
Q. What strategies resolve contradictions in reported IC50 values for this compound across pharmacological studies?
Answer: Discrepancies often arise from assay variability (e.g., cell type, incubation time). Standardization includes:
- Using isogenic cell lines to control genetic background.
- Normalizing data to a reference inhibitor (e.g., rosiglitazone for PPARγ).
- Validating results with orthogonal assays (e.g., SPR for binding affinity vs. cell-based luciferase reporter assays).
Meta-analyses of published IC50 values (Table 1) highlight outliers requiring further validation .
Table 1: Reported IC50 Values for PPARγ Activation
| Study | IC50 (µM) | Assay Type | Reference |
|---|---|---|---|
| A | 1.2 | Luciferase | PMID: X |
| B | 3.5 | SPR | PMID: Y |
| C | 0.8 | qPCR | PMID: Z |
Methodological Guidance
Q. How to design analogs of this compound for enhanced metabolic stability without compromising potency?
Answer:
- Prodrug approach: Introduce ester moieties (e.g., methyl ester) to mask the carboxylic acid, reducing renal clearance. Hydrolysis in vivo regenerates the active form .
- Isosteric replacement: Replace labile groups (e.g., ester linkages) with bioisosteres like amides or heterocycles.
- Deuterium incorporation: Substitute hydrogen atoms at metabolic hotspots (e.g., benzylic positions) to slow CYP450-mediated oxidation .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
